molecular formula C20H18Cl2N2O3 B11632242 Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11632242
M. Wt: 405.3 g/mol
InChI Key: JQJSKPLAWKNVRP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The introduction of chloro and methoxy groups is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, induce apoptosis in cancer cells, or disrupt microbial cell membranes.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives:

    This compound vs. Chloroquine: Both compounds have a quinoline core, but Chloroquine is primarily used as an antimalarial drug, while this compound is studied for broader applications.

    This compound vs. Quinoline N-oxide: Quinoline N-oxide is an oxidized derivative with different chemical properties and reactivity compared to this compound.

Similar Compounds

  • Chloroquine
  • Quinoline N-oxide
  • 8-Hydroxyquinoline
  • 2-Methylquinoline

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

ethyl 6-chloro-4-(5-chloro-2-methoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O3/c1-4-27-20(25)15-10-23-18-11(2)7-13(22)8-14(18)19(15)24-16-9-12(21)5-6-17(16)26-3/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

JQJSKPLAWKNVRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=C(C=CC(=C3)Cl)OC)Cl)C

Origin of Product

United States

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